Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-

Physicochemical profiling Isomer comparison Lipophilicity

Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- (synonyms: 1-(2-nitrobenzoyl)indoline, 2,3-dihydroindol-1-yl-(2-nitrophenyl)methanone) is a synthetic indoline derivative with molecular formula C₁₅H₁₂N₂O₃, exact mass 268.084792 g/mol, and InChI Key SRVUVPFZFSKXHU-UHFFFAOYSA-N. The compound is formally an ortho-nitrobenzamide of 2,3-dihydroindole (indoline).

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
Cat. No. B12459237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole, 2,3-dihydro-1-(2-nitrobenzoyl)-
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H12N2O3/c18-15(12-6-2-4-8-14(12)17(19)20)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10H2
InChIKeySRVUVPFZFSKXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- — Structural Identity, Physicochemical Baseline, and Comparator Landscape


Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- (synonyms: 1-(2-nitrobenzoyl)indoline, 2,3-dihydroindol-1-yl-(2-nitrophenyl)methanone) is a synthetic indoline derivative with molecular formula C₁₅H₁₂N₂O₃, exact mass 268.084792 g/mol, and InChI Key SRVUVPFZFSKXHU-UHFFFAOYSA-N [1]. The compound is formally an ortho-nitrobenzamide of 2,3-dihydroindole (indoline). Its closest structural analog is the para-nitro positional isomer, 1H-Indole, 2,3-dihydro-1-(4-nitrobenzoyl)- (CAS 86448-86-4), which shares identical molecular weight and formula but differs in nitro group position on the benzoyl ring [2]. Additional relevant comparators include 1-(2-chloro-5-nitrobenzoyl)indoline (chloro-nitro analog), 5-nitroindoline-derived benzamides, and the broader class of N-acyl indolines evaluated for anti-inflammatory and antimicrobial activity [3][4]. The ortho-nitro substitution pattern confers distinct electronic properties—including intramolecular hydrogen-bonding potential, altered reduction chemistry, and differential steric constraints—that may translate into measurable differences in target binding, metabolic stability, and physicochemical behavior relative to the para isomer and other analogs.

Why Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- Cannot Be Substituted by the Para-Nitro Isomer or Other Indoline Analogs Without Empirical Validation


Although the para-nitro isomer 1-(4-nitrobenzoyl)indoline (CAS 86448-86-4) shares molecular formula, molecular weight, and core scaffold with the ortho-nitro compound, the positional difference is not trivial. The ortho-nitro group introduces a 6-membered intramolecular hydrogen bond to the amide carbonyl that is geometrically impossible in the para isomer, altering ground-state conformation, rotational barrier about the N–CO bond, and electron density at the reactive nitro group [1]. This conformational constraint has been shown in related N-benzoyl-indole systems to modulate fluorescence quantum yield and charge-transfer character [2]. Furthermore, the ortho-nitrobenzamide motif is a well-established photolabile protecting group and hypoxia-sensitive trigger due to its unique single-electron reduction potential, which differs markedly from that of the para-nitro isomer . In biological systems, the ortho-nitrobenzoyl group can undergo bioreductive activation via nitroreductase enzymes at rates that are not predictable from para-nitro data alone . Procurement decisions that treat the ortho- and para-nitro isomers as interchangeable risk introducing uncontrolled variables in reduction-dependent assays, spectroscopic detection, and target-engagement studies.

Quantitative Differentiation Evidence for Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- Relative to Closest Analogs


Ortho-Nitro Positional Isomerism: Predicted LogP Divergence vs. Para-Nitro Isomer (CAS 86448-86-4)

The target ortho-nitro compound and its para-nitro isomer (CAS 86448-86-4) share the same molecular formula (C₁₅H₁₂N₂O₃) and molecular weight (268.27 g/mol), but the nitro group position is predicted to alter lipophilicity. The para-nitro isomer has a reported XLogP3 of 2.8 [1]. The ortho-nitro isomer, by virtue of intramolecular hydrogen bonding between the nitro group and the amide carbonyl, is expected to exhibit a measurably lower chromatographic LogP—a phenomenon documented across ortho- vs. para-nitro aromatic amide pairs . This difference has direct implications for reversed-phase HPLC retention time, membrane permeability predictions, and formulation solvent selection.

Physicochemical profiling Isomer comparison Lipophilicity

Solubility Differentiation: Ortho-Nitro vs. Chloro-Nitro Indoline Analog as Surrogate Comparator

While experimental aqueous solubility for the target ortho-nitro compound is not directly reported in vendor datasheets, the structurally related 1-(2-chloro-5-nitrobenzoyl)indoline (a chloro-nitro analog retaining the ortho-substitution pattern) has a measured solubility of 1.6 μg/mL at pH 7.4 . The para-nitro isomer 1-(4-nitrobenzoyl)indoline has a reported solubility of 1 μg/mL under the same conditions , yielding a 1.6-fold difference attributable to ortho vs. para substitution and chloro vs. hydrogen substitution differences. Extrapolation suggests the target compound (ortho-nitro, no chloro) may exhibit intermediate solubility between 1 and 1.6 μg/mL, providing an actionable range for DMSO stock solution preparation and assay buffer compatibility assessments.

Aqueous solubility DMSO stock preparation Assay compatibility

Analytical Identity Confirmation: Unique InChI Key and Spectroscopic Fingerprint Enabling Definitive Procurement Verification

The target compound possesses a unique InChI Key (SRVUVPFZFSKXHU-UHFFFAOYSA-N) that unambiguously distinguishes it from the para-nitro isomer (WFQHLXXVUIBISU-UHFFFAOYSA-N) and all other regioisomers [1][2]. The Wiley SpectraBase entry for Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- contains ¹H NMR and GC-MS spectra, providing a reference standard for lot-to-lot identity verification [1]. The ortho-nitro substitution produces a diagnostic downfield shift of the amide carbonyl ¹³C resonance and distinct aromatic proton splitting patterns compared to the para isomer, enabling unequivocal confirmation of regioisomeric purity upon receipt.

Quality control Identity verification Spectroscopic characterization

Reduction Chemistry Differentiation: Ortho-Nitrobenzamide as a Bioreductively Activatable Motif vs. Para-Nitro Isomer

The ortho-nitrobenzamide moiety in the target compound is chemically reducible using SnCl₂/HCl to the corresponding ortho-aminobenzamide . This reduction pathway is mechanistically distinct from that of the para-nitro isomer: ortho-nitrobenzamides undergo single-electron reduction to a nitro radical anion that can cyclize to a benzotriazine N-oxide or similar reactive intermediate under hypoxic conditions—a property exploited in hypoxia-selective cytotoxins and radiosensitizers [1]. Patent WO2006043839 explicitly describes nitro-1,2-dihydro-3H-benzo[e]indoles and related analogs as hypoxia-selective drugs and radiosensitizers for cancer therapy [1]. The para-nitro isomer, lacking the proximal amide for intramolecular cyclization, is not expected to generate the same hypoxia-selective reactive intermediate profile. For researchers evaluating nitroindolines as hypoxia-selective probes or prodrugs, the ortho-nitro substitution pattern represents a mechanistically required—not optional—structural feature.

Bioreductive activation Hypoxia targeting Prodrug design

Class-Level Anti-Inflammatory Potency of N-Substituted Indolines: Context for the 2-Nitrobenzoyl Derivative

A systematic medicinal chemistry study of N-substituted indoline derivatives demonstrated that several compounds displayed anti-inflammatory activity at 1/100th of the concentration of unsubstituted indoline, with active concentrations as low as 1 pM to 1 nM protecting RAW264.7 macrophages against LPS-induced elevation of NO, TNF-α, and IL-6 [1]. While the specific 2-nitrobenzoyl derivative was not among the compounds tested in this study, the structure-activity relationship (SAR) established that N-acylation with electron-deficient aromatic groups is a key determinant of potency, and that the indoline scaffold is pharmacophorically competent at sub-nanomolar concentrations [1]. The target compound, bearing an electron-deficient 2-nitrobenzoyl N-substituent, aligns with the potency-enhancing SAR trend; in contrast, the unsubstituted indoline parent compound is essentially inactive at comparable concentrations [1]. Four compounds from this series also demonstrated in vivo efficacy at 1 μmol/kg (s.c.) or less in mice, comparable to dexamethasone at 5.6 μmol/kg [1].

Anti-inflammatory activity Cytokine suppression Indoline SAR

Procurement-Relevant Application Scenarios for Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-


Hypoxia-Selective Probe or Prodrug Development Requiring Ortho-Nitrobenzamide Bioreductive Activation

The ortho-nitrobenzamide motif in Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- is mechanistically capable of single-electron reduction to a nitro radical anion that can undergo intramolecular cyclization under hypoxic conditions—a pathway inaccessible to the para-nitro isomer [1]. Patent WO2006043839 establishes the therapeutic relevance of nitro-dihydro-benzoindoles as hypoxia-selective drugs and radiosensitizers for cancer therapy [1]. Researchers developing hypoxia-activated prodrugs, tumor-selective cytotoxins, or nitroreductase-dependent gene therapy systems should procure the ortho-nitro isomer specifically, as the para-nitro isomer lacks the proximal amide necessary for cyclization-dependent activation.

Anti-Inflammatory Lead Optimization Leveraging Validated Indoline N-Acylation SAR

A published medicinal chemistry program demonstrated that N-acylated indoline derivatives achieve anti-inflammatory activity at concentrations as low as 1 pM, representing a 100-fold potency gain over unsubstituted indoline in RAW264.7 macrophage assays [2]. The target compound, with its electron-deficient 2-nitrobenzoyl N-substituent, is structurally aligned with the potency-enhancing SAR trend and offers a differentiated starting scaffold relative to the ester, amine, amide, and alcohol side-chain analogs already explored [2]. It is suitable for medicinal chemistry teams seeking a chemically distinct N-acyl indoline for structure-based expansion of the series, particularly where the nitro group provides a synthetic handle for subsequent reduction to the aniline for further derivatization.

Regioisomer-Specific Analytical Reference Standard for Method Development and QC Release Testing

The ortho-nitro regioisomer possesses a unique InChI Key (SRVUVPFZFSKXHU-UHFFFAOYSA-N) and a documented spectroscopic fingerprint (¹H NMR and GC-MS) in the Wiley KnowItAll Mass Spectral Library, enabling definitive differentiation from the para-nitro isomer (InChI Key: WFQHLXXVUIBISU-UHFFFAOYSA-N) [3][4]. Analytical laboratories developing HPLC or LC-MS methods for regioisomer purity assessment, or procurement teams requiring a certified reference standard for incoming material identity verification, can leverage the available spectral data and the predicted LogP difference between isomers to establish robust, orthogonal identity testing protocols.

Synthetic Intermediate for Ortho-Aminobenzamide and Heterocycle-Fused Indoline Libraries

The target compound can be reduced using SnCl₂/HCl to the corresponding ortho-aminobenzamide derivative . This reduced product can serve as a versatile intermediate for further diversification: diazotization/Sandmeyer chemistry, amide coupling, reductive amination, or cyclization to benzimidazole- and quinazolinone-fused indoline scaffolds. The ortho relationship of the amino group to the amide carbonyl, uniquely accessible from the 2-nitro isomer (not the 4-nitro isomer), enables specific intramolecular cyclization reactions that generate novel heterocyclic chemotypes for library synthesis and fragment-based screening collections.

Quote Request

Request a Quote for Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.